An In-Depth Technical Guide to 7-Bromo-6-iodo-benzothiazole: Physicochemical Properties and Synthetic Insights for Drug Discovery
An In-Depth Technical Guide to 7-Bromo-6-iodo-benzothiazole: Physicochemical Properties and Synthetic Insights for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold and the Significance of Halogenation
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The strategic placement of halogen atoms on this scaffold is a well-established approach in drug design to modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comprehensive overview of the physicochemical properties of a specific, heavily halogenated benzothiazole derivative, 7-Bromo-6-iodo-benzothiazole, by leveraging data from closely related analogues and established principles of organic chemistry. Due to the limited publicly available data for this exact compound, this guide will provide inferred properties and methodologies based on existing literature for similar structures, offering a robust predictive resource for researchers.
Physicochemical Properties: A Comparative Analysis
| Property | 7-Bromobenzothiazole | 6-Bromobenzothiazole | 7-Bromo-6-iodo-1,2-benzothiazole | 7-Bromo-6-iodo-benzothiazole (Predicted) |
| Molecular Formula | C₇H₄BrNS[4] | C₇H₄BrNS[5] | C₇H₃BrINS[6] | C₇H₃BrINS |
| Molecular Weight | 214.08 g/mol [4] | 214.08 g/mol [5] | 339.98 g/mol [6] | ~339.98 g/mol |
| Melting Point | Data not available | 52-54 °C[7] | Data not available | Likely a solid with a relatively high melting point |
| Boiling Point | 273-276 °C (Predicted)[8] | Data not available | Data not available | Expected to be significantly higher than mono-halogenated analogues |
| LogP (Octanol-Water) | 3.1 (Predicted)[4] | 2.7 (Predicted)[5] | Data not available | Expected to be > 4.0 due to the presence of two large, lipophilic halogens |
| Appearance | Data not available | Data not available | Data not available | Expected to be a crystalline solid |
The introduction of a bulky and lipophilic iodine atom in addition to the bromine atom is expected to significantly increase the molecular weight, melting point, boiling point, and lipophilicity (LogP) of 7-Bromo-6-iodo-benzothiazole compared to its mono-halogenated counterparts.
Proposed Synthetic Pathway
The synthesis of 7-Bromo-6-iodo-benzothiazole can be approached through established methods for the formation of the benzothiazole ring system, followed by or preceded by halogenation steps. A plausible retro-synthetic analysis suggests that a key intermediate would be a di-halogenated 2-aminothiophenol.
Caption: Retrosynthetic analysis of 7-Bromo-6-iodo-benzothiazole.
Step-by-Step Experimental Protocol (Proposed):
-
Halogenation of a Suitable Precursor: The synthesis would likely commence with a commercially available substituted aniline. A common strategy involves the electrophilic halogenation of an appropriately protected aniline derivative. Due to the ortho- and para-directing nature of the amino group, direct halogenation of 2-aminothiophenol would be complex. A more controlled approach would involve the halogenation of a precursor like 2-bromoaniline, followed by the introduction of the thiol group and subsequent iodination.
-
Synthesis of the Benzothiazole Ring: A well-established method for constructing the benzothiazole ring is the reaction of a 2-aminothiophenol with a carboxylic acid or its derivative.[9] For the synthesis of an unsubstituted C2 position, formic acid is a common reagent.
-
Reaction: 7-Bromo-6-iodo-2-aminothiophenol would be refluxed with an excess of formic acid.
-
Mechanism: The reaction proceeds via the initial formation of a formamide, followed by an intramolecular cyclization and dehydration to yield the benzothiazole ring.
-
-
Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography on silica gel to yield pure 7-Bromo-6-iodo-benzothiazole.
Predicted Spectroscopic Properties
The structural elucidation of 7-Bromo-6-iodo-benzothiazole would rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons at the C4 and C5 positions of the benzothiazole ring. The chemical shifts of these protons will be influenced by the deshielding effects of the adjacent halogen atoms and the heterocyclic ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons bearing the bromine and iodine atoms (C7 and C6) will exhibit characteristic chemical shifts. The presence of the heavy iodine atom may lead to significant broadening of the C6 signal. The chemical shifts of other carbons in the benzene ring will also be influenced by the halogen substituents.[10][11][12]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of halogenated compounds.[13]
-
Molecular Ion Peak: The mass spectrum of 7-Bromo-6-iodo-benzothiazole will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I).[14] This will result in two major peaks for the molecular ion, separated by two mass units, with roughly equal intensity.
-
Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of the halogen atoms and potentially the cleavage of the thiazole ring. The observation of fragments corresponding to the loss of Br, I, and smaller neutral molecules will help in confirming the structure.[15][16][17]
Applications in Drug Discovery
The benzothiazole scaffold is a cornerstone in the development of therapeutic agents for a wide range of diseases.[18][19] Halogenation, as seen in 7-Bromo-6-iodo-benzothiazole, can enhance the therapeutic potential of these molecules in several ways:
-
Increased Potency: Halogen atoms can form halogen bonds, a type of non-covalent interaction that can contribute to stronger binding of the drug molecule to its target protein.
-
Modulation of Pharmacokinetics: The lipophilicity conferred by halogens can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Metabolic Blocking: Placing a halogen atom at a metabolically labile position can prevent its enzymatic degradation, thereby increasing the half-life of the drug in the body.
The unique substitution pattern of 7-Bromo-6-iodo-benzothiazole makes it an interesting candidate for screening in various drug discovery programs, particularly in oncology and infectious diseases, where halogenated aromatic compounds have shown significant promise.[2]
Caption: Potential advantages of the 7-Bromo-6-iodo-benzothiazole scaffold in drug discovery.
Safety and Handling
As with all halogenated aromatic compounds, 7-Bromo-6-iodo-benzothiazole should be handled with appropriate safety precautions in a laboratory setting.[20]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Given the presence of bromine and iodine, this compound may be an irritant to the skin, eyes, and respiratory tract. Chronic exposure to halogenated organic compounds can have long-term health effects.[21][22][23] Always consult the Safety Data Sheet (SDS) for the most detailed and specific safety information.
Conclusion
While direct experimental data on 7-Bromo-6-iodo-benzothiazole is limited, a comprehensive understanding of its physicochemical properties and potential applications can be derived from the analysis of related compounds and fundamental chemical principles. Its heavily halogenated structure suggests high lipophilicity and a distinct spectroscopic signature. The proposed synthetic methodologies provide a practical starting point for its preparation in the laboratory. The benzothiazole core, augmented by the strategic placement of bromine and iodine, makes this an intriguing scaffold for further investigation in the field of drug discovery. Researchers are encouraged to use this guide as a foundational resource while exercising due diligence in experimental design and safety protocols.
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